molecular formula C18H14N4O3S B2676212 6-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1,3-benzothiazole CAS No. 2034283-71-9

6-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1,3-benzothiazole

Cat. No.: B2676212
CAS No.: 2034283-71-9
M. Wt: 366.4
InChI Key: FLQCSTCRDBQFPN-UHFFFAOYSA-N
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Description

This complex molecular architecture, 6-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1,3-benzothiazole, is a sophisticated small molecule of significant interest in medicinal chemistry and drug discovery research. It integrates three privileged heterocyclic scaffolds: a benzothiazole, a 1,2,4-oxadiazole, and a furan, linked via a pyrrolidine carboxamide connector. The benzothiazole core is a well-known pharmacophore investigated for its diverse biological activities, particularly in oncology and neurodegenerative disease research, often associated with kinase inhibition and amyloid interaction Source . The 1,2,4-oxadiazole ring is a bioisostere for carboxylate and amide groups, contributing to enhanced metabolic stability and binding affinity in drug candidates, and is frequently utilized in the design of compounds targeting various enzymes and receptors Source . The presence of the furan heterocycle further expands the potential for molecular recognition and hydrogen bonding with biological targets. The strategic incorporation of these motifs suggests this compound is designed as a potential protein kinase inhibitor or a modulator of protein-protein interactions. Its primary research value lies in its application as a key chemical tool for probing biochemical pathways, conducting high-throughput screening campaigns, and structure-activity relationship (SAR) studies to develop novel therapeutic agents for conditions such as cancer and neurological disorders.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c23-18(11-3-4-13-15(8-11)26-10-19-13)22-6-5-12(9-22)16-20-17(25-21-16)14-2-1-7-24-14/h1-4,7-8,10,12H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQCSTCRDBQFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1,3-benzothiazole typically involves multi-step reactions that include the formation of the furan, oxadiazole, pyrrolidine, and benzothiazole rings. Each of these heterocyclic components can be synthesized through specific organic reactions, such as cyclization and condensation reactions. For example, the furan ring can be synthesized from furfural, while the oxadiazole ring can be formed through the reaction of a hydrazide with an acyl chloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process would be a key consideration for industrial production.

Chemical Reactions Analysis

Types of Reactions

6-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the oxadiazole ring would yield amines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways related to cell proliferation and survival. For instance:

  • Mechanism : The oxadiazole moiety in the compound is believed to interact with cellular targets involved in cancer progression.
  • Case Study : A study demonstrated that compounds similar to this one showed potent inhibitory effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells, indicating potential for further development as anticancer agents .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity due to the presence of the furan and oxadiazole rings. Research indicates that:

  • Broad Spectrum Activity : Compounds containing similar heterocycles have shown efficacy against a range of pathogens including Gram-positive and Gram-negative bacteria.
  • Case Study : A derivative of the oxadiazole was tested against Staphylococcus aureus and Escherichia coli with promising results, demonstrating significant inhibition of bacterial growth .

Anti-inflammatory Effects

The benzothiazole component is associated with anti-inflammatory activity. Studies have shown that:

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Case Study : In vitro assays revealed that similar benzothiazole derivatives reduced inflammation markers in cell models stimulated with lipopolysaccharides (LPS), indicating potential therapeutic applications in inflammatory diseases .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and nitrile oxides.
  • Pyrrolidine Carbonyl Introduction : This step often utilizes coupling reagents under mild conditions.
  • Final Assembly : The final product is obtained through strategic coupling of the furan and benzothiazole components.

Mechanism of Action

The mechanism of action of 6-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact pathways involved would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Diversity: The target compound incorporates benzothiazole and oxadiazole rings, which are less common in the pesticides listed in (e.g., fipronil and ethiprole, which are pyrazole derivatives). Benzothiazoles are associated with diverse bioactivities, including antimicrobial and antitumor effects, while oxadiazoles are known for their metabolic stability and ligand efficiency.
  • Functional Group Influence: The furan-2-yl group in the target compound may enhance π-π stacking interactions in biological targets, whereas the sulfinyl and cyano groups in fipronil/ethiprole contribute to their insecticidal activity via GABA receptor disruption.

Biological Activity

The compound 6-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1,3-benzothiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C14H14N4O6SC_{14}H_{14}N_{4}O_{6}S with a molecular weight of 366.35 g/mol. The structure incorporates a furan ring, an oxadiazole moiety, and a benzothiazole backbone, contributing to its diverse biological activities.

PropertyValue
Molecular FormulaC14H14N4O6S
Molecular Weight366.35 g/mol
IUPAC NameThis compound
InChI Key[InChI Key Notation]

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

  • Formation of the Furan Ring : This can be achieved through cyclization reactions involving suitable dicarbonyl compounds.
  • Synthesis of the Oxadiazole Moiety : The oxadiazole is synthesized via cyclization of hydrazides with carboxylic acids.
  • Construction of the Benzothiazole Backbone : This involves the condensation of thioamide with ortho-substituted halobenzenes.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and benzothiazole rings exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro assays revealed that it could inhibit cell proliferation in A549 (lung cancer) and MCF-7 (breast cancer) cells with IC50 values indicating moderate potency . The mechanism is believed to involve apoptosis induction and disruption of cell cycle progression.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. It has been shown to inhibit cyclooxygenase enzymes (COX-I and COX-II), which play a crucial role in the inflammatory response. The selectivity towards COX-II suggests its potential as a therapeutic agent for inflammatory diseases .

Case Study 1: Anticancer Activity

In a study evaluating various derivatives of benzothiazoles, the specific derivative containing the furan and oxadiazole moieties demonstrated significant inhibition of tumor growth in xenograft models. The study reported an inhibition rate exceeding 60% compared to control groups .

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on synthesized oxadiazole derivatives showed that those incorporating the furan ring exhibited enhanced antibacterial activity against resistant strains of bacteria. Minimum inhibitory concentrations (MIC) were determined to be lower than those of standard antibiotics .

Q & A

Q. What are the optimal synthetic strategies for preparing 6-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1,3-benzothiazole?

The synthesis involves multi-step reactions integrating heterocyclic precursors. Key steps include:

  • Oxadiazole Formation : Cyclocondensation of amidoximes with furan-2-carbonyl chloride under reflux in ethanol, monitored by TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) to ensure completion .
  • Pyrrolidine Functionalization : Coupling the oxadiazole-pyrrolidine intermediate to 1,3-benzothiazole via a carbonyldiimidazole (CDI)-mediated reaction in anhydrous DMF at 60°C for 12 hours .
  • Purification : Column chromatography (silica gel, gradient elution with dichloromethane:methanol 95:5) followed by recrystallization in ethanol yields >85% purity .

Q. How can the purity and structural integrity of the compound be validated?

Methodological validation includes:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30) at 1 mL/min; retention time ~8.2 min .
  • Spectroscopy : 1^1H NMR (DMSO-d6) should show characteristic peaks: δ 8.2–8.4 ppm (benzothiazole protons), δ 6.3–6.8 ppm (furan and oxadiazole protons), and δ 3.5–4.2 ppm (pyrrolidine protons) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ expected at m/z 427.1) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

SAR studies require:

  • Analog Synthesis : Modify substituents on the oxadiazole (e.g., replacing furan-2-yl with thiophene or pyridine) and benzothiazole (e.g., introducing methoxy or fluoro groups) to assess bioactivity shifts .
  • Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The oxadiazole moiety shows high affinity for ATP-binding pockets in kinase assays .
  • Bioassays : Test analogs against cell lines (e.g., MCF-7 for anticancer activity) with IC50 comparisons. Contradictory data between studies may arise from assay conditions (e.g., serum concentration, incubation time) .

Q. What experimental approaches resolve contradictions in reported biological activities of similar benzothiazole-oxadiazole hybrids?

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 μM) to rule out false positives/negatives .
  • Off-Target Screening : Use panels like Eurofins’ SelectScreen to identify unintended interactions (e.g., cytochrome P450 inhibition) that may confound results .
  • Metabolic Stability Tests : Incubate with liver microsomes to assess if rapid degradation explains inconsistent in vitro vs. in vivo results .

Q. How can the compound’s pharmacokinetic properties be optimized for preclinical studies?

  • LogP Optimization : Introduce hydrophilic groups (e.g., -OH or -COOH) to improve solubility while maintaining LogP <5 (calculated via ChemAxon) .
  • Prodrug Design : Acetylate the pyrrolidine nitrogen to enhance oral bioavailability, as seen in related benzothiazole derivatives .
  • In Silico ADMET : Use SwissADME to predict blood-brain barrier permeability and toxicity risks (e.g., Ames test alerts) .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields during the oxadiazole-pyrrolidine coupling step?

  • Catalyst Screening : Test Pd(OAc)2_2/Xantphos for Buchwald-Hartwig coupling, which improves yields to >70% in DMF at 100°C .
  • Solvent Optimization : Switch from THF to 1,4-dioxane to stabilize intermediates, reducing side-product formation .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 45 minutes at 120°C, enhancing efficiency .

Q. How can researchers address discrepancies between computational docking predictions and experimental bioactivity data?

  • Molecular Dynamics Simulations : Run 100-ns simulations (AMBER force field) to assess binding pocket flexibility missed in static docking .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., EGFR kinase) to validate binding modes .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs to refine SAR models .

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